molecular formula C12H13N3O4 B1599800 tert-Butyl 6-nitro-1H-indazole-1-carboxylate CAS No. 219503-74-9

tert-Butyl 6-nitro-1H-indazole-1-carboxylate

Cat. No. B1599800
M. Wt: 263.25 g/mol
InChI Key: IDQFCHKQFNYMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 6-nitro-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C12H13N3O4 . It is a significant intermediate of 1H-indazole derivatives .


Synthesis Analysis

The synthesis of indazole derivatives, including “tert-Butyl 6-nitro-1H-indazole-1-carboxylate”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . In one study, the title compound was acquired through two substitution reactions .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-nitro-1H-indazole-1-carboxylate” has been confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was detected by means of X-ray diffraction .


Chemical Reactions Analysis

Indazole derivatives, including “tert-Butyl 6-nitro-1H-indazole-1-carboxylate”, have been synthesized using various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

“tert-Butyl 6-nitro-1H-indazole-1-carboxylate” is a solid compound . Its molecular formula is C12H13N3O4, and it has an average mass of 263.249 Da .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Chen et al. (2019) developed a method for synthesizing indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives using tert-butyl 2,4-dioxopiperidine-1-carboxylate and 5-nitro-1H-indazole or 6-nitro-1H-indazole. This process involves in-situ reduction and cyclization reactions of aromatic aldehydes (Chen, D. et al., 2019).

N-1-difluoromethylation

Hong et al. (2020) describe a scalable procedure for the N-1-difluoromethylation of various indazole derivatives, including tert-butyl 6-nitro-1H-indazole-1-carboxylate. This method provides a safer and more convenient alternative to existing approaches (Hong, Z. et al., 2020).

Crystal Structure and DFT Study

Ye et al. (2021) investigated tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an intermediate of 1H-indazole derivatives. The study includes a crystallographic and conformational analysis using X-ray diffraction and density functional theory (DFT) (Ye, W. et al., 2021).

Intramolecular Amination

Esmaeili-Marandi et al. (2014) demonstrated the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines to form 1-aryl-1H-indazole derivatives. This process was conducted in the presence of potassium tert-butoxide (Esmaeili-Marandi, F. et al., 2014).

Trifluoromethylation

Ghosh et al. (2018) developed a method for the trifluoromethylation of indazoles, including tert-butyl derivatives, using sodium trifluoromethanesulfinate under metal-free conditions (Ghosh, P. et al., 2018).

Future Directions

Indazole derivatives, including “tert-Butyl 6-nitro-1H-indazole-1-carboxylate”, have shown a wide range of pharmacological activities, making them a significant area of research in medicinal chemistry . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthetic approaches .

properties

IUPAC Name

tert-butyl 6-nitroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-6-9(15(17)18)5-4-8(10)7-13-14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQFCHKQFNYMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470743
Record name tert-Butyl 6-nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-nitro-1H-indazole-1-carboxylate

CAS RN

219503-74-9
Record name tert-Butyl 6-nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-nitro-1H-indazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-nitro-1H-indazole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
tert-Butyl 6-nitro-1H-indazole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 6-nitro-1H-indazole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 6-nitro-1H-indazole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 6-nitro-1H-indazole-1-carboxylate

Citations

For This Compound
2
Citations
PT Tran, VH Hoang, SA Thorat, SE Kim, J Ann… - Bioorganic & medicinal …, 2013 - Elsevier
In an effort to design inhibitors of human glutaminyl cyclase (QC), we have synthesized a library of N-aryl N-(5-methyl-1H-imidazol-1-yl)propyl thioureas and investigated the …
Number of citations: 39 www.sciencedirect.com
R Kanada, Y Kagoshima, T Suzuki… - Journal of Medicinal …, 2022 - ACS Publications
Histone acetylation is a post-translational modification of histones that is catalyzed by histone acetyltransferases (HATs) and plays an essential role in cellular processes. The HAT …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.